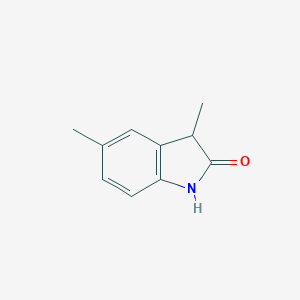

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-

Description

Significance of the 2H-Indol-2-one Core as a Privileged Scaffold in Contemporary Chemical Research

The 2H-indol-2-one (oxindole) core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term describes a molecular framework that can bind to a range of different biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov The versatility of the oxindole (B195798) scaffold allows for the synthesis of a vast library of derivatives with diverse pharmacological properties. mdpi.com

The significance of this core structure is underscored by its presence in a multitude of bioactive molecules and approved drugs. nih.gov Research has demonstrated that indole (B1671886) derivatives can target a wide array of biological pathways, making them valuable for designing novel drugs for various conditions. mdpi.com For instance, compounds featuring the indole scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.commdpi.com The structural flexibility of the indole nucleus enables the creation of compounds that can selectively target specific cellular components, such as enzymes and receptors, thereby minimizing off-target effects. mdpi.commdpi.com

Classification and Foundational Structural Features of 1,3-Dihydro-2H-Indol-2-one Derivatives

1,3-Dihydro-2H-indol-2-one, commonly known as oxindole, is a bicyclic heterocyclic compound. chemeo.comnist.gov Its structure consists of a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. hmdb.ca The core structure features a lactam (a cyclic amide) functionality. hmdb.ca

Derivatives of 1,3-dihydro-2H-indol-2-one are classified based on the nature and position of the substituents on the bicyclic ring system. These substitutions can dramatically influence the molecule's chemical properties and biological activity. Common points of substitution include the nitrogen atom at position 1, the methylene (B1212753) group at position 3, and various positions on the benzene ring. nih.govnih.gov

The foundational structure of 1,3-dihydro-2H-indol-2-one provides a rigid framework that can be strategically modified. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group) allows for specific interactions with biological targets. smolecule.com The methylene group at the C3 position is particularly reactive and serves as a key site for introducing diverse functional groups, leading to a wide range of structurally varied derivatives. nih.gov

Contextualization of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- within the Broader Indole Chemical Space

2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- is a specific derivative of the oxindole core. Its structure is characterized by two methyl groups: one at the C3 position of the pyrrolidinone ring and another at the C5 position of the benzene ring. This particular substitution pattern distinguishes it from other oxindole derivatives and influences its physicochemical properties and potential biological activities.

The indole chemical space is vast, encompassing a wide range of structural motifs beyond the oxindole core. This includes indole itself, isoindoles, and various reduced forms like indoline. hmdb.canih.gov Each of these substructures offers unique electronic and steric properties, leading to a diverse array of applications. The study of specific derivatives like 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- allows researchers to understand how subtle structural modifications can fine-tune the properties of the parent indole scaffold.

Overview of Established Research Trajectories for Related Indole Chemotypes

Research into indole-based compounds has followed several key trajectories, largely driven by their therapeutic potential. A significant area of focus has been the development of anticancer agents. nih.govmdpi.com Indole derivatives have been shown to inhibit various targets involved in cancer progression, including protein kinases and tubulin. mdpi.com

Another major research avenue is the exploration of indole derivatives as antimicrobial and antiviral agents. nih.govnih.gov The ability of the indole scaffold to interact with microbial enzymes and viral proteins has led to the discovery of potent inhibitors. nih.gov

Furthermore, the neuroprotective properties of indole derivatives have been extensively investigated. nih.gov Compounds based on the indole structure have shown promise in models of neurodegenerative diseases. nih.gov The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin (B10506) has also driven research into its potential applications in neurology and psychiatry. nih.gov The synthesis of new indole derivatives remains an active area of research, with a focus on creating libraries of compounds for high-throughput screening and drug discovery programs. nih.govnih.govbeilstein-journals.org

Chemical and Physical Properties of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-

| Property | Value | Source |

| Molecular Formula | C10H11NO | chemicalbook.com |

| CAS Number | 101349-15-9 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-9-8(5-6)7(2)10(12)11-9/h3-5,7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJRDYUXHWAGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2h Indol 2 One, 1,3 Dihydro 3,5 Dimethyl and Its Analogues

Historical and Classical Synthetic Approaches to the 1,3-Dihydro-2H-Indol-2-one Skeleton

The foundational methods for constructing the 1,3-dihydro-2H-indol-2-one skeleton have been known for over a century and traditionally involve intramolecular cyclization reactions. A prominent classical approach is the Stolle synthesis , which involves the reaction of an N-aryl-α-chloroacetamide with a Lewis acid, typically aluminum chloride, to induce an intramolecular Friedel-Crafts cyclization. Another venerable method is the Hinsberg indole (B1671886) synthesis , where an α-keto acid reacts with an aniline (B41778) derivative, followed by cyclization of the resulting anil.

Furthermore, early syntheses often relied on the reduction of isatin (B1672199) or isatogen (B1215777) derivatives. These methods, while historically significant, often require harsh reaction conditions, multistep procedures, and may suffer from limited substrate scope and low yields. The development of more versatile and efficient methods has been a continuous effort in synthetic organic chemistry.

Modern and Efficient Synthetic Strategies for Substituted 1,3-Dihydro-2H-Indol-2-ones

The demand for structurally diverse and complex oxindole (B195798) derivatives has driven the evolution of more sophisticated and efficient synthetic strategies. unsw.edu.au These modern methods often employ catalytic systems, multicomponent reactions, and novel bond-forming strategies to achieve high levels of control over regioselectivity and stereoselectivity. acs.orgfiveable.menumberanalytics.com

Multicomponent Reaction Pathways for Indole Synthesis (e.g., Biginelli-type reactions)

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. arkat-usa.orgrsc.org While the classical Biginelli reaction is primarily known for the synthesis of dihydropyrimidinones, analogous multicomponent strategies have been adapted for the synthesis of indole derivatives. nih.govfrontiersin.org These reactions often involve the condensation of an aniline derivative, an aldehyde, and a β-ketoester or a similar active methylene (B1212753) compound. nih.gov For instance, a one-pot, three-component Mannich-type reaction of an amine, an alcohol, and an indole can efficiently produce 3-amino-alkylated indoles. nih.gov The use of catalysts, such as indium chloride or iron nitrate, can facilitate these transformations. frontiersin.orgnih.gov

| Reaction Type | Reactants | Product | Catalyst | Reference |

| Biginelli-like | Aniline, Aldehyde, β-Ketoester | Substituted Indole | Lewis Acid | nih.govfrontiersin.org |

| Mannich-type | Amine, Alcohol, Indole | 3-Amino-alkylated Indole | Fe(NO3)3·9H2O/TEMPO | nih.gov |

| Ugi-azide | Indole, Isocyanide, Aldehyde, TMSN3 | Tetrazole-containing Indole | - | nih.gov |

Eschenmoser Coupling Reactions in the Construction of 3-Substituted Oxindoles

The Eschenmoser coupling reaction is a highly effective method for the formation of carbon-carbon bonds and has been successfully applied to the synthesis of 3-substituted oxindoles. nih.govbeilstein-journals.orgchem-station.com This reaction, also known as the Eschenmoser sulfide (B99878) contraction, typically involves the reaction of a thioamide with an α-haloketone or a similar electrophile in the presence of a phosphine (B1218219) and a base. wikipedia.org A key advantage of this method is its modularity, allowing for the introduction of a wide variety of substituents at the 3-position of the oxindole ring. beilstein-journals.orgnih.gov

Recent advancements have demonstrated the feasibility of the Eschenmoser coupling between 3-bromooxindoles and thioamides to produce (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which are precursors to several tyrosine kinase inhibitors. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov This transformation can proceed smoothly in polar aprotic solvents, often without the need for a strong base or a thiophilic agent. nih.govbeilstein-journals.org The reaction has also been adapted to continuous-flow conditions, allowing for rapid and efficient synthesis. nih.gov

| Substrate 1 | Substrate 2 | Key Reagents | Product | Reference |

| 3-Bromooxindole | Thioacetamide/Thiobenzamide | - | (Z)-3-[amino(alkyl/aryl)methylidene]oxindole | nih.govbeilstein-journals.orgnih.gov |

| Thioamide | α-Haloketone | Phosphine, Base | 1,3-Dicarbonyl compound | wikipedia.org |

| S-alkylated secondary thioamides | - | - | Eschenmoser coupling products | nih.gov |

Phosphine-Catalyzed Annulation and Derivatization Methodologies

Phosphine-catalyzed annulation reactions have become a versatile tool for the construction of various heterocyclic systems, including those containing the indole nucleus. hud.ac.ukresearchgate.netacs.org These reactions often involve the in situ generation of a phosphonium (B103445) ylide or a zwitterionic intermediate, which then participates in a cycloaddition or annulation cascade. For example, phosphine-catalyzed [4+3] annulation reactions between indole derivatives and Morita-Baylis-Hillman (MBH) carbonates provide a direct route to indole-1,2-fused 1,4-diazepinones and azepines. hud.ac.ukresearchgate.net Similarly, [3+2] and [4+2] annulation reactions of ynones with barbiturate-derived alkenes, catalyzed by phosphines, yield functionalized spirobarbiturate-cyclopentanones and pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives, respectively. rsc.org Palladium complexes with phosphine ligands are also effective catalysts for the N-allylic alkylation of indoles. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Reference |

| [4+3] Annulation | Indole derivatives, MBH carbonates | Phosphine | Indole-1,2-fused 1,4-diazepinones/azepines | hud.ac.ukresearchgate.net |

| [3+2] Annulation | Ynones, Barbiturate-derived alkenes | Phosphine | Spirobarbiturate-cyclopentanones | rsc.org |

| [4+2] Annulation | Ynones, Barbiturate-derived alkenes | Phosphine, Inorganic Base | Pyrano[2,3-d]pyrimidine-2,4(3H)-diones | rsc.org |

| N-Allylic Alkylation | Indoles | Pd/sulfoxide-phosphine complex | N-allylated indoles | nih.gov |

Strategies for Constructing the 2H-Indol-2-one Nucleus from Diverse Precursors (e.g., 2-alkynylphenyl isocyanates)

The construction of the 2H-indol-2-one nucleus from acyclic or alternative cyclic precursors offers a high degree of flexibility and allows for the introduction of diverse substitution patterns. One notable strategy involves the cyclization of 2-alkynylphenyl isocyanates. beilstein-journals.orgnih.gov These precursors can be generated in situ and undergo intramolecular cyclization to form the oxindole ring. This approach has been utilized in the synthesis of various substituted oxindoles. The synthesis of isocyanates themselves can now be achieved through safer, continuous flow processes from acyl hydrazides. google.com Another innovative approach involves a Brønsted acid-mediated cascade reaction of β-ketonitriles, which first cyclize to 2-aminofurans and then rearrange to form 2-(1H-indol-2-yl)acetamides. nih.gov

| Precursor | Key Transformation | Product | Reference |

| 2-Alkynylphenyl isocyanate | Intramolecular cyclization | Substituted 2H-Indol-2-one | beilstein-journals.orgnih.gov |

| β-Ketonitrile | Brønsted acid-mediated cascade | 2-(1H-Indol-2-yl)acetamide | nih.gov |

| Isatin, Methyl ketone | NaH-mediated reaction | 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | iau.ir |

| (1H-indol-2-yl)methyl acetate, 1,3-Dicarbonyl | Domino Palladium-Catalyzed Reaction | 1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-one | mdpi.com |

Synthesis of Imine-Containing Indole Derivatives (e.g., Schiff Bases, Imidazolidinylidene Structures)

The synthesis of imine-containing indole derivatives, such as Schiff bases, is a straightforward and widely used method for introducing structural diversity. ijacskros.com These compounds are typically prepared through the condensation of an indole derivative bearing a carbonyl group, such as isatin or indole-3-carboxaldehyde, with a primary amine. uodiyala.edu.iqnih.govresearchgate.net The resulting imine linkage can serve as a handle for further functionalization or can be a key pharmacophore in biologically active molecules. For instance, new indole Schiff bases have been synthesized from 5-Fluoro-2,3,3-trimethyl-3H-indole via a Vilsmeier-Haack reaction to form the corresponding aldehyde, which is then condensed with various anilines. uodiyala.edu.iq Similarly, Schiff bases of 1H-indole-2,3-dione (isatin) have been prepared by reaction with diamines. researchgate.net

| Indole Precursor | Amine | Product | Reference |

| Indole-3-carboxaldehyde | 2-Amino-5-S-benzyl-1,3,4-thiadiazole | Indole Schiff base with thiadiazole moiety | nih.gov |

| 5-Fluoro-2,3,3-trimethyl-3H-indole (after Vilsmeier-Haack) | Substituted anilines | Imine derivatives | uodiyala.edu.iq |

| 1H-Indole-2,3-dione (Isatin) | Benzene-1,2-diamine | 3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one | researchgate.net |

| Isatin | Primary amine | Schiff base of Isatin | ijacskros.comresearchgate.net |

Regioselective Functionalization and Derivatization of the 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- Scaffold

The 2H-indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at various positions is crucial for the development of new therapeutic agents. The 1,3-dihydro-3,5-dimethyl-2H-indol-2-one core offers several sites for modification, including the nitrogen atom, the C3-position, and the aromatic ring.

Controlled Introduction of Alkyl Substituents at Specific Positions

The controlled introduction of alkyl groups onto the oxindole scaffold is a fundamental strategy for modifying its steric and electronic properties. The regioselectivity of alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. conicet.gov.arresearchgate.net

N-alkylation of the isatin scaffold, a precursor to oxindoles, can be achieved using various alkylating agents in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govimist.ma For instance, the reaction of isatin with 2-chloro-N-phenylacetamide derivatives in the presence of K2CO3 and a catalytic amount of potassium iodide leads to the corresponding N-alkylated isatins. nih.gov The use of phase transfer catalysis (PTC) conditions with long-chain alkyl bromides has also been reported for the N-alkylation of isatin. imist.ma

Alkylation at the C3 position of the oxindole ring is another important modification. While direct C3-alkylation of a pre-formed oxindole can be challenging, alternative strategies involving the alkylation of isatin derivatives followed by cyclization can be employed. The reaction of isatin with alkyl halides containing acidic methylene groups can lead to different products depending on the reaction conditions. For example, using a strong base like sodium ethoxide can favor the formation of spiro-oxirane-oxindoles, which can then be transformed into other derivatives. conicet.gov.arresearchgate.net

| Starting Material | Reagent | Product | Reference |

| Isatin | 2-Chloro-N-phenylacetamide derivatives, K2CO3, KI, DMF | N-alkylated isatin | nih.gov |

| Isatin | Long-chain alkyl bromides, Phase Transfer Catalyst | 1-Alkyl-indoline-2,3-diones | imist.ma |

| Isatin | Alkyl halides with acidic methylenes, NaOEt | Spiro-oxirane-oxindoles | conicet.gov.arresearchgate.net |

Incorporation of Diverse Heterocyclic Moieties (e.g., Pyrazole (B372694), Pyridazine (B1198779), Thiadiazole)

The fusion or attachment of other heterocyclic rings to the 2H-indol-2-one scaffold is a common strategy to create hybrid molecules with potentially enhanced biological activities. A variety of heterocyclic systems, including pyrazoles, pyridazines, and thiadiazoles, have been successfully incorporated.

Pyrazole Derivatives: 3,5-Dimethylpyrazole derivatives can be synthesized by reacting aryl alkanoic acid hydrazides with acetylacetone (B45752). niscpr.res.in For example, the reaction of an appropriate acid hydrazide with acetylacetone in refluxing methanol (B129727) with a catalytic amount of concentrated hydrochloric acid yields the corresponding 3,5-dimethyl pyrazole derivative. niscpr.res.injocpr.comjocpr.com

Pyridazine Derivatives: Novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives have been synthesized, demonstrating the combination of pyrazole and pyridazine moieties. researchgate.net The synthesis of pyridazines can be achieved through the reaction of hydrazine (B178648) with 1,4-dicarbonyl compounds, followed by oxidation. chemtube3d.com One-pot, three-component reactions have also been developed for the synthesis of highly substituted pyridazines. acs.orgacs.org

Thiadiazole Derivatives: 1,3,4-Thiadiazole derivatives can be synthesized from thiosemicarbazide (B42300). Acylation of thiosemicarbazide followed by cyclodehydration using reagents like sulfuric acid or methane (B114726) sulfonic acid is a common method. nih.gov Another approach involves the reaction of acid hydrazides with reagents like phosphorus pentasulfide. nih.gov One-pot methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides have also been reported. rsc.org The incorporation of a thiadiazole ring onto the oxindole core has been achieved to create compounds with potential antitubercular and antimicrobial activities. nih.gov

| Heterocycle | Synthetic Approach | Key Reagents | Reference |

| Pyrazole | Condensation of hydrazides with β-dicarbonyls | Hydrazine hydrate, Acetylacetone | niscpr.res.inwikipedia.org |

| Pyridazine | Reaction of hydrazine with 1,4-dicarbonyls | Hydrazine, 1,4-Diketone | chemtube3d.com |

| Thiadiazole | Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, Acylating agent, Dehydrating agent | nih.gov |

Application of Click Chemistry for Hybrid Molecule Design

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the efficient and specific construction of complex molecular architectures. nih.govnih.gov This methodology allows for the covalent linking of different molecular fragments under mild reaction conditions, making it highly suitable for the synthesis of hybrid molecules containing the 2H-indol-2-one scaffold. nih.govresearchgate.net

The strategy involves introducing an azide (B81097) or alkyne functionality onto the oxindole core or a partner molecule. The subsequent CuAAC reaction with a molecule bearing the complementary functionality leads to the formation of a stable 1,2,3-triazole linker. This approach offers a high degree of modularity, allowing for the rapid generation of diverse libraries of hybrid molecules. capes.gov.brresearchgate.net The CuAAC reaction is known for its high yield, tolerance of a wide range of functional groups, and the formation of almost no byproducts. nih.gov

N-Alkylation and Acylation Strategies

Modification at the N1 position of the 2H-indol-2-one ring through alkylation or acylation is a common strategy to modulate the compound's properties.

N-Alkylation: As previously mentioned, N-alkylation of the isatin precursor is a widely used method. nih.govimist.ma The reaction of isatin with alkyl halides in the presence of a base like potassium carbonate in DMF is a standard procedure. nih.gov The use of trimethylsilyl (B98337) derivatives of isatin has also been explored, which can offer different regioselectivity compared to the corresponding sodium salts. researchgate.net

N-Acylation: N-acylation introduces a carbonyl group attached to the nitrogen atom, which can influence the electronic properties and hydrogen bonding capacity of the molecule. For instance, 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole can be acylated using acetyl chloride in pyridine (B92270) to yield the corresponding 1-acetyl derivative. jocpr.comjocpr.com

Catalytic Systems Employed in 2H-Indol-2-one Derivative Synthesis

The development of efficient and sustainable catalytic systems is a key focus in modern organic synthesis. Various catalytic approaches have been applied to the synthesis of 2H-indol-2-one derivatives, with an emphasis on recyclability and green chemistry principles. openmedicinalchemistryjournal.comresearchgate.net

Application of Recyclable Catalysts (e.g., Double Salt Catalysis)

The use of recyclable catalysts offers significant environmental and economic advantages by reducing waste and allowing for multiple reaction cycles. eurekalert.orgnih.gov

Double Salt Catalysis: This approach involves the use of a catalyst system composed of a salt with a weakly coordinating anion and a Brønsted acid. innovscience.com These "double, double salt" catalysts have been shown to be effective in electrophilic reactions and can be long-lived, even in the presence of water. innovscience.com

Other Recyclable Catalysts: Heterogeneous catalysts, such as polymer-supported N-heterocyclic carbene palladium complexes, have been developed for the synthesis of oxindoles via C(sp3)-H intermolecular arylation. acs.org These catalysts can be recovered and reused for several cycles without a significant loss of activity. acs.org Coordination polymers have also been investigated as recyclable catalysts for the synthesis of oxindole derivatives. researchgate.net

Metal-Catalyzed Transformations (e.g., Palladium-mediated reactions)

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, and the construction of the oxindole core is no exception. rsc.org Among the various transition metals, palladium has been extensively utilized due to its remarkable versatility and functional group tolerance. rsc.orgmdpi.com Palladium-catalyzed reactions often proceed through domino sequences, allowing for the formation of multiple bonds in a single operation and offering a high degree of atom economy. nih.gov

A common strategy for the synthesis of 3,3-disubstituted oxindoles involves the palladium-catalyzed intramolecular cyclization of N-aryl-α,β-unsaturated amides. These reactions can be initiated by various palladium precursors, such as Pd(OAc)₂ or [Pd₂(dba)₃], often in the presence of a suitable ligand. For instance, a domino Heck cyclization/Suzuki coupling reaction has been developed for the synthesis of 3,3-disubstituted oxindoles bearing quaternary all-carbon centers. organic-chemistry.org This methodology demonstrates broad substrate scope, accommodating a range of aryl halides and boronic acids.

Another notable palladium-catalyzed approach is the three-component synthesis of 3-(diarylmethylene)oxindoles. This process involves a domino Sonogashira coupling, carbopalladation, C-H activation, and C-C bond formation sequence, efficiently assembling the product from readily available starting materials. nih.govnih.gov

While these examples showcase the power of palladium catalysis for constructing highly substituted oxindoles, the synthesis of simpler analogues like 3,5-disubstituted oxindoles can also be achieved through related cyclization strategies. For example, the intramolecular α-arylation of amides, a reaction also often catalyzed by palladium, provides a direct route to the oxindole core. organic-chemistry.org The choice of ligand is crucial in these transformations, influencing both the efficiency and selectivity of the reaction.

Beyond palladium, other transition metals like nickel have also been employed in the synthesis of 3,3-disubstituted oxindoles through cascade cyclizations. acs.org Copper-catalyzed methods, such as arylboration and arylsilylation of N-(2-iodoaryl)acrylamides, have also proven effective for the synthesis of 3,3'-disubstituted oxindoles. chemicalbook.com These alternative metal-catalyzed approaches offer complementary reactivity and may be advantageous for specific substrates.

Table 1: Examples of Palladium-Catalyzed Synthesis of Oxindole Analogues

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-(2-bromophenyl)acrylamide | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Toluene, 110 °C | 1,3-dihydro-2H-indol-2-one | 85 | organic-chemistry.org |

| 2 | 2-alkynylphenyl isocyanate, benzylic alcohol | [Pd(π-allyl)Cl]₂, dppf, Toluene, 80 °C | 3-benzyl-3-methoxy-1,3-dihydro-2H-indol-2-one | 92 | elsevierpure.com |

| 3 | o-alkynyl-N-allyltrifluoroacetanilides, arene diazonium tetrafluoroborates | Pd(OAc)₂, PPh₃, NaOAc, CH₃CN, rt | 2-alkenyl-3-aryl-1H-indole | up to 85 | mdpi.com |

Organocatalysis in Oxindole Framework Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis and offers a powerful metal-free alternative for the construction of chiral molecules. taltech.eersc.org The enantioselective synthesis of 3,3-disubstituted oxindoles, which possess a stereogenic quaternary carbon center, has been a major focus in this field. rsc.orgrsc.org

A variety of organocatalytic activation modes have been successfully applied to the synthesis of the oxindole framework. taltech.ee Chiral amines, such as those derived from cinchona alkaloids or prolinol, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack by an oxindole precursor through the formation of transient enamines or iminium ions. This strategy has been widely used in Michael additions and [4+2] cycloadditions to construct complex spirocyclic oxindoles.

Thiourea and squaramide-based catalysts are another important class of organocatalysts that operate through hydrogen bonding. taltech.ee These catalysts can activate electrophiles, such as isatins or isatylidene malononitriles, rendering them more susceptible to attack by nucleophiles. This approach has been successfully employed in various asymmetric transformations, including Friedel-Crafts alkylations and Michael additions, to afford enantioenriched 3-substituted and 3,3-disubstituted oxindoles.

For instance, the organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position has been reported, demonstrating the utility of 3-thiooxindoles and 3-alkoxyoxindoles as viable nucleophiles in these reactions. rsc.orgyoutube.com

The construction of the specific 3,5-disubstituted pattern of the target molecule can be envisioned through the reaction of a 5-methyl-substituted oxindole precursor with an appropriate electrophile under organocatalytic conditions. The inherent chirality of the catalyst would control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the desired product.

Table 2: Examples of Organocatalytic Synthesis of Disubstituted Oxindole Analogues

| Entry | Substrates | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Isatin, Malononitrile, 1,3-Dicarbonyl compound | L-proline | 3,3'-disubstituted oxindole | up to 98 | N/A | mdpi.com |

| 2 | 3-substituted oxindole, nitroolefin | Quinidine-derived thiourea | Spiro-cyclopentyloxindole | up to 99 | up to 98 | taltech.ee |

| 3 | Isatin, α-angelica lactone | Cinchona-derived squaramide | Spirooxindole-lactone | up to 95 | up to 99 | taltech.ee |

Computational Chemistry and Theoretical Investigations of 2h Indol 2 One, 1,3 Dihydro 3,5 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic configuration and energy.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost, particularly for organic molecules. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its robust performance. researchgate.netinpressco.com When paired with a Pople-style basis set like 6-31G(d,p), which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), this level of theory provides reliable predictions of molecular geometries and energies. researchgate.netnih.gov

The primary step in a computational study is geometry optimization. This process algorithmically adjusts the positions of the atoms in a molecule to find the lowest energy conformation, representing the most stable structure. For 3,5-dimethyloxindole, this would yield precise bond lengths, bond angles, and dihedral angles that define its three-dimensional architecture. The resulting optimized structure corresponds to a minimum on the potential energy surface.

Below is an interactive table showing exemplary optimized geometric parameters for the core oxindole (B195798) structure, as would be calculated using the B3LYP/6-31G(d,p) method.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(aromatic) | C(aromatic) | - | ~1.39 Å |

| Bond Length (Å) | C(aromatic) | N | - | ~1.38 Å |

| Bond Length (Å) | C=O | - | - | ~1.22 Å |

| Bond Length (Å) | C-N | - | - | ~1.46 Å |

| Bond Angle (°) | C | N | C | ~109° |

| Bond Angle (°) | C | C=O | - | ~121° |

Note: These values are representative for the oxindole scaffold and are intended for illustrative purposes.

Once a molecule's geometry is optimized, computational models can predict its various spectroscopic signatures. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. These frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other method-inherent approximations, improving agreement with experimental spectra. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. scielo.org.za Calculations are typically performed using a Polarizable Continuum Model (PCM) to simulate the solvent environment, as chemical shifts are sensitive to the solvent. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption maxima (λ_max). These transitions are often related to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zamdpi.com

The following interactive table presents hypothetical experimental data alongside the type of results expected from DFT calculations for 3,5-dimethyloxindole.

| Spectrum | Feature | Functional Group | Predicted Value |

| IR | Wavenumber (cm⁻¹) | C=O stretch | ~1720 cm⁻¹ |

| IR | Wavenumber (cm⁻¹) | N-H stretch | ~3400 cm⁻¹ |

| IR | Wavenumber (cm⁻¹) | C-H (methyl) stretch | ~2950 cm⁻¹ |

| ¹H NMR | Chemical Shift (ppm) | N-H proton | ~8.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) | C=O carbon | ~175 ppm |

| UV-Vis | λ_max (nm) | π → π* transition | ~250 nm |

Note: These are representative values for illustrative purposes.

Molecular Modeling and Advanced Electronic Property Analysis

Beyond structural and spectroscopic data, computational chemistry offers tools to analyze the electronic properties that govern a molecule's reactivity and interactions.

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. This is achieved by systematically rotating single bonds and calculating the energy of each resulting structure to map out the potential energy surface. mdpi.com For a relatively rigid molecule like 3,5-dimethyloxindole, the conformational flexibility is limited, primarily involving the rotation of the two methyl groups. This analysis identifies the global minimum energy conformer—the most stable and abundant form of the molecule—as well as the energy barriers to rotation between different conformers. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comnih.gov It is a valuable tool for identifying the distribution of charge and predicting sites for intermolecular interactions. researchgate.netdergipark.org.tr The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and are likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and are likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For 3,5-dimethyloxindole, an MEP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom on the amide nitrogen would likely be a site of positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. researchgate.net

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis interprets the complex, delocalized molecular orbitals from a quantum chemical calculation in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals.

For a molecule like 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-, an NBO analysis would typically investigate the stabilization energies E(2) associated with donor-acceptor interactions. These interactions reveal the extent of intramolecular charge transfer (ICT). Key interactions would likely involve the lone pairs of the oxygen and nitrogen atoms acting as donors and the antibonding orbitals (π*) of the carbonyl group and the benzene (B151609) ring acting as acceptors. The magnitude of these stabilization energies would quantify the delocalization of electron density, providing insight into the molecule's electronic structure and stability. However, no published studies were found that specifically detail the NBO analysis or ICT characteristics for this compound.

Calculation of Global Chemical Reactivity Descriptors

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap indicates higher reactivity.

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Relates to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as μ² / 2η.

While the theoretical framework for these calculations is well-established, specific values for 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- are not available in the reviewed literature. A hypothetical data table for such descriptors is presented below to illustrate the format.

Table 1: Hypothetical Global Chemical Reactivity Descriptors (Note: These values are for illustrative purposes only and are not based on actual experimental or computational data for the specified compound.)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.50 |

| LUMO Energy | E_LUMO | -1.80 |

| Energy Gap | ΔE | 4.70 |

| Chemical Potential | μ | -4.15 |

| Chemical Hardness | η | 2.35 |

| Electrophilicity Index | ω | 3.66 |

Solvent Effects on Molecular Properties (e.g., Solvatochromism, Polarizable Continuum Models)

The study of solvent effects is crucial for understanding how a molecule's properties, such as its UV-visible absorption spectrum, change in different environments. This phenomenon is known as solvatochromism. Computational methods like the Polarizable Continuum Model (PCM) are employed to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule, an increase in solvent polarity typically leads to a shift in its absorption bands. A bathochromic (red) shift occurs if the excited state is more polar than the ground state, while a hypsochromic (blue) shift occurs if the ground state is more polar. A computational study on 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- would involve optimizing its geometry and calculating its electronic transition energies in various solvents using a method like Time-Dependent DFT (TD-DFT) combined with PCM. This would predict its solvatochromic behavior. Unfortunately, no such specific studies have been published for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

These calculations are typically performed using DFT methods. A high value for the first-order hyperpolarizability (β) suggests a significant NLO response. Molecules with strong intramolecular charge transfer characteristics often exhibit enhanced NLO properties. A theoretical investigation of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- would provide its μ, α, and β values, indicating its potential as an NLO material. However, literature detailing these specific calculations for the target molecule could not be located.

Structure Activity Relationship Sar Investigations of 2h Indol 2 One, 1,3 Dihydro 3,5 Dimethyl Analogues

Methodological Approaches for SAR Elucidation in 2H-Indol-2-one Chemotypes

The elucidation of structure-activity relationships (SAR) for 2H-Indol-2-one chemotypes, commonly known as oxindoles, employs a multidisciplinary approach that integrates synthetic chemistry, biological screening, and computational modeling. A primary strategy involves the systematic synthesis of analog libraries, where specific positions on the oxindole (B195798) core are modified to probe the chemical space and identify key structural features responsible for biological activity.

High-throughput screening (HTS) of these compound libraries against specific biological targets, such as protein kinases, provides initial "hit" compounds. Subsequent "hit-to-lead" optimization involves more focused chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Techniques like parallel synthesis are often utilized to rapidly generate a diverse set of analogs for SAR studies.

Crystallography plays a crucial role in providing a detailed, three-dimensional view of how these inhibitors bind to their target proteins. nih.gov By co-crystallizing a lead compound with its target, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov This structural information is invaluable for guiding the rational design of more potent inhibitors. nih.gov

Systematic Exploration of Positional and Substituent Effects on the Indole (B1671886) Core

The biological activity of 2H-Indol-2-one derivatives is highly dependent on the nature and position of substituents on the core indole ring system. Systematic exploration has revealed critical insights into how these modifications influence target engagement.

For instance, in the context of protein kinase inhibition, substitutions at the C5 and C6 positions of the oxindole ring have been shown to be crucial for activity and selectivity. The introduction of various functional groups at these positions can modulate the electronic properties and steric bulk of the molecule, thereby affecting its fit within the ATP-binding pocket of the target kinase.

The following table summarizes the impact of different substituents at the C5 position on the inhibitory activity of a series of oxindole derivatives against a specific kinase.

| Compound | C5-Substituent | IC50 (nM) |

| 1a | -H | 580 |

| 1b | -F | 250 |

| 1c | -Cl | 180 |

| 1d | -CH3 | 420 |

| 1e | -OCH3 | 650 |

This table is a representative example based on general findings in oxindole SAR studies and does not represent specific data for 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- due to a lack of publicly available, specific SAR data for this exact scaffold.

As illustrated, small electron-withdrawing groups like fluorine and chlorine at the C5 position can enhance inhibitory potency, while larger or electron-donating groups may be less favorable. These findings guide medicinal chemists in optimizing the substitution pattern on the indole core to achieve desired biological outcomes.

Impact of Side Chain Modifications on Molecular Recognition and Ligand-Target Interactions

Modifications to the side chains attached to the 2H-Indol-2-one scaffold are a key strategy for fine-tuning pharmacological activity and selectivity. The nature, length, and flexibility of these side chains play a critical role in how the molecule recognizes and interacts with its biological target.

In many kinase inhibitors based on the oxindole scaffold, a side chain at the C3 position extends into a specific region of the ATP-binding pocket. Altering this side chain can lead to significant changes in potency. For example, the introduction of different aryl or heteroaryl groups can establish additional stabilizing interactions with amino acid residues in the target protein.

The following table illustrates the effect of varying a C3-side chain on the inhibitory activity of a hypothetical series of 3,5-dimethyl-2-oxindole derivatives.

| Compound | C3-Side Chain | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| 2a | -CH2-Phenyl | 150 | 800 |

| 2b | -CH2-(4-Fluorophenyl) | 80 | 650 |

| 2c | -CH2-Pyridin-2-yl | 250 | 300 |

| 2d | -CH2-Thiophen-2-yl | 120 | 750 |

This table is a representative example based on general principles of oxindole SAR and does not reflect specific experimental data for 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- due to a lack of publicly available, specific SAR data for this exact scaffold.

These hypothetical data demonstrate how subtle changes, such as the addition of a fluorine atom to the phenyl ring or the replacement of a phenyl with a pyridyl group, can influence both potency and selectivity between different kinases.

Stereochemical Implications in Compound Design and Activity

The introduction of a substituent at the C3 position of the 2H-Indol-2-one ring, in addition to the existing methyl group, creates a chiral center. The stereochemistry of this center can have a profound impact on the biological activity of the resulting compounds. Often, one enantiomer will exhibit significantly higher potency than the other, as it can achieve a more favorable orientation within the binding site of the target protein.

This stereoselectivity arises from the three-dimensional nature of protein-ligand interactions. The specific arrangement of atoms in one enantiomer may allow for optimal hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the other enantiomer may experience steric clashes or be unable to form key interactions.

Therefore, the separation and biological evaluation of individual enantiomers are critical steps in the drug discovery process for this class of compounds. Understanding the stereochemical requirements for activity allows for the development of more potent and selective drugs with a reduced risk of off-target effects that might be associated with the less active enantiomer.

In Silico Approaches to SAR Profiling

Computational, or in silico, methods are indispensable tools in modern SAR investigations of 2H-Indol-2-one derivatives. These approaches can predict the potential activity of designed compounds before their actual synthesis, thereby saving time and resources.

Molecular docking is a widely used technique that simulates the binding of a small molecule to the three-dimensional structure of a target protein. nih.gov This allows researchers to visualize the binding mode, predict binding affinity, and identify key interactions between the ligand and the protein. nih.gov These insights are instrumental in guiding the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds and highlight the structural features that are most important for activity.

These in silico methods, when used in conjunction with experimental data, provide a powerful platform for accelerating the discovery and optimization of novel 2H-Indol-2-one-based therapeutics.

Reaction Mechanistic Elucidation Involving 2h Indol 2 One, 1,3 Dihydro 3,5 Dimethyl

Proposed Reaction Mechanisms for Novel Synthetic Transformations

Currently, there are no well-documented, novel synthetic transformations for which detailed reaction mechanisms involving 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- have been explicitly proposed and studied. The reactivity of the oxindole (B195798) core, characterized by the enolizable proton at the C3 position and the nucleophilic nitrogen atom, suggests potential for a range of reactions. However, without specific experimental or computational studies on the 3,5-dimethyl substituted variant, any proposed mechanism would be purely speculative and extrapolated from the behavior of other oxindole derivatives.

Investigations into Molecular Rearrangement Processes (e.g., Isocyanate-Mediated Pathways)

Molecular rearrangements are a key class of reactions in organic synthesis. For oxindole scaffolds, rearrangements can lead to the formation of diverse and complex heterocyclic structures. Isocyanates are highly reactive electrophiles that are known to react with various nucleophiles, including the nitrogen atom of the oxindole ring or its enolate form. While the reaction of isocyanates with other heterocyclic systems has been studied, leading to amidation or urea formation, specific investigations into isocyanate-mediated molecular rearrangements of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- are not described in the available literature. Such a reaction could potentially proceed through the formation of an N-carbamoyl intermediate, which might then undergo subsequent rearrangement, but this pathway remains to be experimentally verified for this specific compound.

Characterization and Role of Transient Intermediates in Reaction Pathways

The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In the context of oxindole chemistry, potential transient species could include enolates, N-acyliminium ions, or zwitterionic intermediates in cycloaddition reactions. However, there is no specific research available that characterizes transient intermediates formed from 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- in any particular reaction pathway. Spectroscopic techniques such as in-situ NMR or trapping experiments would be necessary to identify and understand the role of such fleeting species.

Kinetic Studies for Understanding Reaction Rates and Selectivities

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of catalysts or reaction conditions on selectivity. Such data is essential for optimizing synthetic procedures and for substantiating proposed reaction mechanisms. A search of the scientific literature did not yield any kinetic studies specifically focused on reactions of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-. Therefore, no data on its reaction rates or the factors governing its reaction selectivities can be presented at this time.

Emerging Research Directions and Future Perspectives for 2h Indol 2 One, 1,3 Dihydro 3,5 Dimethyl

Development of Green Chemistry Principles in 2H-Indol-2-one Synthesis

The synthesis of oxindole (B195798) derivatives, including 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-, is undergoing a significant transformation guided by the principles of green chemistry. nih.gov The focus is on developing environmentally benign, cost-effective, and energy-efficient synthetic protocols that minimize waste and avoid hazardous reagents. nih.gov

Future research will likely concentrate on several key areas:

Eco-friendly Solvents and Catalysts: A major thrust is the replacement of volatile and toxic organic solvents with greener alternatives such as water, deep eutectic solvents, ionic liquids, and polyethylene (B3416737) glycol. nih.govnih.gov For the synthesis of 3,5-disubstituted oxindoles, water-mediated reactions, sometimes catalyzed by simple and benign bases like K2CO3, have shown promise. nih.gov The development of heterogeneous and recyclable catalysts, such as polymer-supported palladium complexes, is another critical avenue, enabling continuous-flow processes that improve efficiency and reduce waste. mdpi.com

Alternative Energy Sources: Microwave irradiation and visible-light-mediated methods are gaining traction as they can significantly accelerate reaction rates and often lead to cleaner products with minimal thermal decomposition. nih.govnih.gov Electrochemical synthesis represents a particularly sustainable strategy, using traceless electrons as the redox agent to replace stoichiometric amounts of chemical oxidants or reductants for the construction of the oxindole core. researchgate.netresearchgate.net

Biocatalysis and Bio-inspired Synthesis: The use of enzymes (biocatalysis) for the synthesis of oxindoles offers unparalleled selectivity under mild reaction conditions. worktribe.comthieme-connect.com Future work could explore engineered enzymes for the specific production of 3,5-dimethyl substituted oxindoles. Additionally, bio-inspired approaches, which mimic natural processes like melanogenesis, are being developed for aerobic C-H functionalization, using molecular oxygen as the ultimate oxidant. acs.org

| Green Synthesis Strategy | Key Advantages | Representative Examples for Oxindole Synthesis |

| Green Solvents | Reduced toxicity, recyclability, improved safety | Water, Deep Eutectic Solvents (DES), Ionic Liquids (ILs) nih.govnih.gov |

| Electrosynthesis | Avoids stoichiometric oxidants, mild conditions | Anodic oxidation for C-H functionalization researchgate.netnih.gov |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme-catalyzed oxidation of indoles worktribe.comthieme-connect.com |

| Photocatalysis | Uses visible light as a renewable energy source | Light-mediated trifluoromethylation and cyclization rsc.org |

| Continuous Flow | High efficiency, scalability, waste minimization | C(sp3)–H intermolecular arylation with supported catalysts mdpi.com |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.govresearchgate.net For the 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- scaffold, these computational tools offer a pathway to rapidly explore vast chemical space and design next-generation analogs.

Key applications include:

Generative Models: Deep learning architectures like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) can be trained on large datasets of known bioactive molecules to generate novel chemical structures. acs.orgacs.org These models can learn the underlying rules of chemical structure and bonding to propose new oxindole derivatives that are likely to be synthetically feasible and possess desired biological activities. thieme-connect.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity, toxicity, and pharmacokinetic properties of designed molecules before they are synthesized. researchgate.netnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. ML models can be trained to predict target engagement by comparing chemical fingerprints and physicochemical properties of new designs with those of known drugs. mdpi.commdpi.com

Synthesizability and Retrosynthesis: A significant challenge in de novo design is ensuring that the generated molecules can be practically synthesized. Modern AI tools are being developed to incorporate synthetic feasibility scores and even propose retrosynthetic pathways, bridging the gap between computational design and laboratory reality. researchgate.net

Future research will focus on creating more sophisticated generative models, including quantum generative models, that can explore chemical space more efficiently and accurately predict a wider range of molecular properties. nih.gov

Exploration of Novel Catalytic Applications Beyond Traditional Organic Synthesis

While oxindoles are typically the targets of synthesis, there is emerging interest in using the oxindole scaffold itself as a catalyst. The unique structural and electronic properties of derivatives like 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- make them potential candidates for organocatalysis.

Organocatalysis: Chiral oxindole derivatives can act as bifunctional organocatalysts. The amide (N-H) and carbonyl (C=O) groups can participate in hydrogen bonding to activate substrates, while the chiral centers can induce stereoselectivity. acs.org Research has shown that thiourea-based catalysts incorporating oxindole moieties can mediate complex cascade reactions to build stereochemically rich molecules, such as spirooxindoles. nih.gov The specific substitution pattern of 3,5-dimethyl-oxindole could be tuned to influence the catalytic pocket and reactivity.

Reactive Intermediates in Catalysis: The generation of the highly reactive and quasi-antiaromatic 2H-indol-2-one intermediate from a 3-hydroxy-substituted oxindole precursor opens up novel catalytic cycles. researchgate.netnih.gov This intermediate can react with various nucleophiles in Lewis acid-catalyzed processes. Future work could explore harnessing this reactivity in enantioselective catalytic transformations, where a chiral catalyst controls the approach of the nucleophile to the transient 2H-indol-2-one.

Photoredox Catalysis: The indole (B1671886) ring system can participate in single-electron transfer (SET) processes under photoredox conditions. This suggests that 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl- could potentially be used as a photosensitizer or a key component in photocatalytic cycles for various organic transformations.

The development of oxindole-based catalysts is a promising area that shifts the paradigm from the compound being solely a synthetic target to an active tool in chemical synthesis.

Advanced Studies in Supramolecular Chemistry and Self-Assembly of Indole Scaffolds

The non-covalent interactions of oxindole scaffolds are fundamental to their biological activity and are increasingly being harnessed for the construction of advanced materials through self-assembly. The structure of 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-, with its hydrogen bond donor (N-H), acceptor (C=O), and hydrophobic surfaces, is well-suited for directing supramolecular organization.

Hydrogen Bonding Networks: The amide functionality in oxindoles is a robust motif for forming predictable hydrogen-bonded dimers and extended chains. nih.gov In the solid state, these interactions are critical in defining the crystal packing. Computational and crystallographic studies on halogenated oxindoles have detailed the interplay between N-H···O hydrogen bonds and other interactions like halogen bonds. nih.gov The methyl groups on the target compound would influence the geometry of these assemblies.

π-π Stacking: The aromatic benzene (B151609) ring of the oxindole core facilitates π-π stacking interactions, which work in concert with hydrogen bonding to build larger architectures. These interactions are crucial in both crystal engineering and in the binding of oxindole-based drugs to biological targets like protein active sites.

Coordination-Driven Self-Assembly: By functionalizing the oxindole scaffold with coordinating groups (e.g., carboxylates), it can be used as a building block in coordination-driven self-assembly. This approach allows for the construction of discrete, well-defined 2D and 3D metallacycles and cages with potential applications in catalysis, sensing, and guest encapsulation. nih.gov

Future research will likely involve using advanced computational modeling and experimental techniques to design and control the self-assembly of 3,5-dimethyl-oxindole derivatives into functional supramolecular materials with tailored electronic and mechanical properties. youtube.com

Methodologies for Molecular Recognition and Biological Target Identification

Identifying the specific biological targets of a compound is a critical step in drug discovery. For scaffolds like 2H-Indol-2-one, 1,3-dihydro-3,5-dimethyl-, a range of computational and experimental methods are being refined to accelerate this process.

In Silico Target Prediction and Repurposing: Computational drug repurposing is a powerful strategy to find new uses for existing molecular scaffolds. nih.gov Ligand-based methods, which involve comparing the 2D and 3D similarity of an oxindole derivative to databases of compounds with known targets (e.g., DrugBank, ChEMBL), can rapidly generate hypotheses about potential biological targets. researchgate.networktribe.comnih.gov For example, such an analysis might identify potential targets like kinases (e.g., VEGFR-2), which are common targets for oxindole-based inhibitors. nih.gov

Structure-Based Approaches: Once a potential target is identified, molecular docking can be used to predict the binding mode and affinity of the oxindole derivative within the target's active site. mdpi.commdpi.com These computational models help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. Molecular dynamics simulations can further refine these models by providing insights into the stability of the ligand-protein complex over time.

Chemical Proteomics and Affinity-Based Methods: Experimental approaches remain the gold standard for target validation. Techniques such as affinity chromatography, where a modified version of the oxindole compound is used to "fish" for its binding partners in cell lysates, provide direct evidence of interaction. Other methods include activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA), which can identify target engagement in a cellular context.

The integration of these computational and experimental methodologies creates a powerful workflow for elucidating the mechanism of action of oxindole derivatives and discovering novel therapeutic applications.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 1,3-dihydro-3,5-dimethyl-2H-indol-2-one in academic laboratories? A: The compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) catalyzes the formation of indol-2-one derivatives by promoting intramolecular cyclization of precursor amines or ketones . Substituted indol-2-ones can also be prepared through Friedel-Crafts alkylation or via Schiff base intermediates, followed by reduction. Key steps include optimizing reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance yield .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers improve the yield of 3,5-dimethyl-substituted indol-2-one derivatives in multistep syntheses? A: Reaction optimization involves:

- Catalyst selection : p-TSA increases reaction efficiency by lowering activation energy for cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while nonpolar solvents favor cyclization .

- Temperature control : Gradual heating (e.g., 100°C for 6–12 hours) minimizes side reactions like over-oxidation.

Data from yield tables (e.g., entries with >80% yield in ) suggest that stoichiometric ratios of 1:1.2 (precursor:catalyst) are optimal. Advanced techniques like microwave-assisted synthesis can reduce reaction time by 40% .

Structural Characterization Techniques

Q: Which spectroscopic methods are critical for confirming the structure of 3,5-dimethyl-1,3-dihydro-2H-indol-2-one? A:

- NMR : ¹H NMR reveals methyl protons at δ 2.1–2.3 ppm (C3-CH₃) and δ 2.4–2.6 ppm (C5-CH₃). The lactam carbonyl (C2=O) appears at ~170 ppm in ¹³C NMR .

- IR : A strong absorption band at ~1680 cm⁻¹ confirms the lactam carbonyl group .

- X-ray crystallography : Resolves stereochemistry and validates the Z/E configuration of substituents, as seen in related indol-2-one derivatives .

Pharmacological Activity Screening

Q: What in vitro assays are used to evaluate the bioactivity of 3,5-dimethyl-2H-indol-2-one derivatives? A:

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays targeting HIV-1 reverse transcriptase or Mycobacterium tuberculosis enoyl-ACP reductase .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices. Positive controls (e.g., rifampicin) and dose-response curves (IC₅₀) are critical .

Handling Reactive Intermediates

Q: How should researchers manage the stability of 3,5-dimethylindol-2-one intermediates during synthesis? A:

- Storage : Air-sensitive intermediates (e.g., Schiff bases) require anhydrous conditions (argon atmosphere) and storage at –20°C .

- Quenching : Use ice-cold aqueous NaHCO₃ to neutralize acidic byproducts during workup .

- PPE : Nitrile gloves and fume hoods are mandatory due to potential irritancy of sulfonyl or halogenated intermediates .

Resolving Spectral Data Contradictions

Q: How can conflicting NMR or mass spectrometry data for indol-2-one derivatives be resolved? A:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

- High-resolution MS : Confirm molecular formulas (e.g., C₁₀H₁₁NO for the parent compound) to rule out isotopic or adduct interferences .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions, particularly for C5 and C7 protons .

Mechanistic Studies: Reaction Pathways

Q: What experimental approaches elucidate the mechanism of indol-2-one formation in acid-catalyzed reactions? A:

- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps (e.g., cyclization vs. protonation) .

- Isotopic labeling : Use ¹⁸O-labeled water to trace lactam oxygen sources, confirming intramolecular vs. intermolecular pathways .

- Computational modeling : DFT calculations (e.g., Gibbs free energy barriers) predict favorable transition states for ring closure .

Stability Under Experimental Conditions

Q: How does the 3,5-dimethyl substitution affect the thermal and photolytic stability of indol-2-one derivatives? A:

- Thermal stability : TGA-DSC analysis shows decomposition onset at ~250°C, with methyl groups increasing steric protection against thermal degradation .

- Photostability : UV-Vis studies (λ = 254 nm) indicate that electron-donating methyl groups reduce photooxidation rates compared to unsubstituted indol-2-ones .

Advanced Analytical Validation

Q: What validation parameters are essential for quantifying indol-2-one derivatives via HPLC? A:

- Linearity : R² ≥ 0.998 over 0.1–100 µg/mL .

- Precision : Intraday RSD < 2% .

- LOD/LOQ : Typically 0.05 µg/mL and 0.15 µg/mL, respectively, using UV detection (λ = 280 nm) .

Addressing Synthetic Byproducts

Q: What strategies minimize dimerization or over-alkylation byproducts in indol-2-one synthesis? A:

- Stepwise addition : Slow addition of electrophiles (e.g., methyl iodide) reduces polyalkylation .

- Protecting groups : Boc protection of the indole nitrogen prevents unwanted N-alkylation .

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc) isolates monomeric products from dimeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.